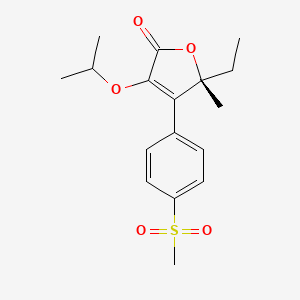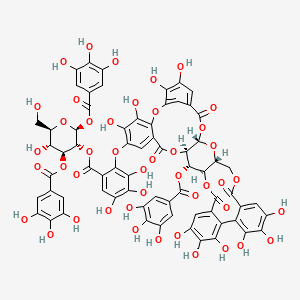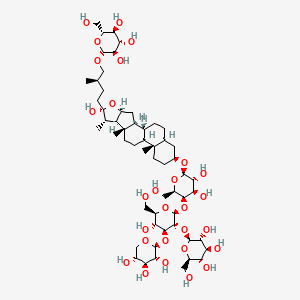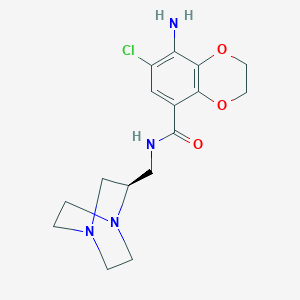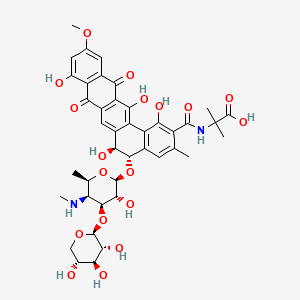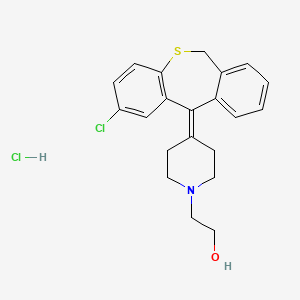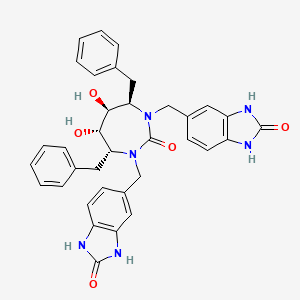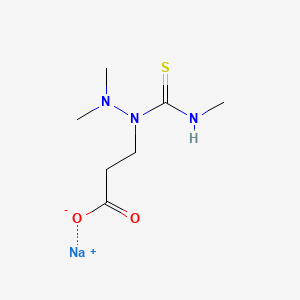
Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)propionate is a chemical compound with the molecular formula C7H14N3O2S*Na. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)propionate typically involves the reaction of 2,2-dimethyl-1-methylthiocarbamoylhydrazine with a suitable propionate derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or ether solvents.
Substitution: Various nucleophiles such as halides or amines; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding hydrazine derivatives.
Substitution: Formation of substituted thiocarbamoylhydrazino derivatives.
Aplicaciones Científicas De Investigación
Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)propionate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)butyrate
- Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)acetate
Uniqueness
Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)propionate stands out due to its specific structural features, which confer unique reactivity and properties. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity .
Propiedades
Número CAS |
96804-17-0 |
|---|---|
Fórmula molecular |
C7H14N3NaO2S |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
sodium;3-[dimethylamino(methylcarbamothioyl)amino]propanoate |
InChI |
InChI=1S/C7H15N3O2S.Na/c1-8-7(13)10(9(2)3)5-4-6(11)12;/h4-5H2,1-3H3,(H,8,13)(H,11,12);/q;+1/p-1 |
Clave InChI |
OFRWHUIQCHWZKZ-UHFFFAOYSA-M |
SMILES canónico |
CNC(=S)N(CCC(=O)[O-])N(C)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


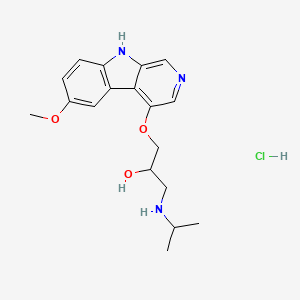
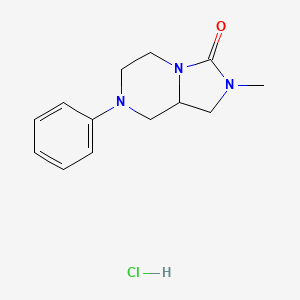
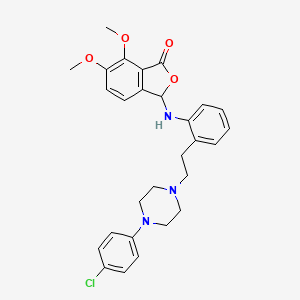
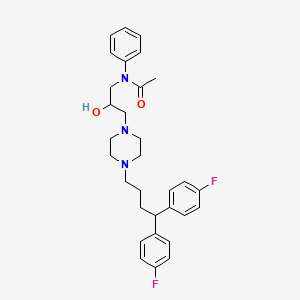
![(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride](/img/structure/B12769880.png)
